molecular formula C31H26ClNO4 B11932853 (S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid

(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid

Cat. No.: B11932853
M. Wt: 512.0 g/mol
InChI Key: QPRREELAPZFVLQ-WDOJQBHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QQN52061 is a chemical compound known for its role as a modulator of the GPR34 receptor. This compound can control the function of the GPR34 receptor, acting either as an antagonist or an inverse agonist . The GPR34 receptor is a G-protein-coupled receptor involved in various physiological processes, making QQN52061 a compound of interest in scientific research.

Preparation Methods

The synthetic routes and reaction conditions for QQN52061 are detailed in patent literature, specifically in PCT International Application WO 2006088246 . The preparation involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

QQN52061 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

QQN52061 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of QQN52061 involves its interaction with the GPR34 receptor. As a modulator, it can either inhibit (antagonist) or reverse (inverse agonist) the receptor’s activity. This interaction affects downstream signaling pathways, leading to changes in cellular responses. The specific molecular targets and pathways involved include the inhibition of G-protein signaling and the modulation of cyclic AMP levels .

Properties

Molecular Formula

C31H26ClNO4

Molecular Weight

512.0 g/mol

IUPAC Name

(2S)-2-[[(E)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C31H26ClNO4/c32-27-15-13-26(14-16-27)25-11-6-22(7-12-25)10-19-30(34)33-29(31(35)36)20-23-8-17-28(18-9-23)37-21-24-4-2-1-3-5-24/h1-19,29H,20-21H2,(H,33,34)(H,35,36)/b19-10+/t29-/m0/s1

InChI Key

QPRREELAPZFVLQ-WDOJQBHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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